4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide
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Overview
Description
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an amide group, and a tetrahydropyrazine ring. The presence of these groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the trifluoromethyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group. This could potentially make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Hydrogen Bonding Studies
- Research on similar enaminones, a class of compounds related to the requested compound, indicates their potential in hydrogen bonding studies. These compounds show interesting hydrogen bond networks, which are crucial in molecular recognition and pharmaceuticals (Kubicki, Bassyouni & Codding, 2000).
Synthesis and Characterization
- The synthesis and characterization of similar pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported. These studies provide insights into the chemical properties and potential applications of similar compounds in drug discovery (Hassan, Hafez & Osman, 2014).
Antimicrobial Activities
- Research on new thiazole and pyrazole derivatives based on similar molecular structures has been conducted, highlighting their promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani & Khalil, 2010).
Molecular Solid Studies
- Studies on molecular solids involving similar compounds have explored the formation of hydrogen bonds and weak intermolecular interactions. Such research is significant in the development of new materials with specific properties (Wang, Hu, Wang, Liu & Huang, 2014).
Biological Activities
- Investigations into pyrazolo[5,1-c][1,2,4]triazines derived from similar compounds have been carried out to study their biological activities and cytotoxicity, indicating their potential in medical research (Al-Adiwish, Abubakr & Alarafi, 2017).
Fluorescent Properties
- A study on ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a compound structurally similar to the requested compound, has found it to be a novel fluorescent molecule. This opens avenues for its use in fluorescence-based applications (Wu, Chen, Li, Zou, Hu & Yang, 2006).
Future Directions
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(4-methylphenyl)methoxyiminomethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N5O2/c1-14-2-4-15(5-3-14)12-31-27-13-26-19(30)29-8-6-28(7-9-29)18-17(21)10-16(11-25-18)20(22,23)24/h2-5,10-11,13H,6-9,12H2,1H3,(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNCOEPEOUSXDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CNC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/NC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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